Enzymatic Inhibition Profile: A Targeted, Low-Potency Profile Versus Potent but Broad CYP Inhibition
In contrast to the high-potency CYP26A1 and CYP3A4 inhibition exhibited by complex, drug-like 2,6-dimethylphenyl-containing inhibitors (e.g., talarozole analogs with IC50 values of 0.3-0.35 nM and 330 nM, respectively) [1], Ethanol, 2-[(2,6-dimethylphenyl)amino]- demonstrates a much weaker and potentially more selective interaction profile. It shows no inhibition of acetylcholinesterase at 26 µM and only weak inhibition of the kinase MELK (IC50 > 10,000 nM) [2]. This is a critical differentiation: while potent 2,6-xylidine-based drugs are optimized for high-affinity target engagement, this simpler amino alcohol exhibits low intrinsic enzyme inhibition, making it a more tractable and predictable building block or negative control for target identification studies where potent CYP inhibition or promiscuous binding would be a confounding factor.
| Evidence Dimension | Inhibition of Cytochrome P450 (CYP) Enzymes and Kinases |
|---|---|
| Target Compound Data | IC50 > 10,000 nM for MELK; No inhibition of acetylcholinesterase at 26 µM |
| Comparator Or Baseline | Potent 2,6-dimethylphenyl-containing CYP inhibitor (BDBM50353578): IC50 = 0.35 nM for CYP26A1, IC50 = 330 nM for CYP3A4 |
| Quantified Difference | >28,500-fold lower potency for MELK vs. CYP26A1 inhibition by a potent analog |
| Conditions | In vitro enzyme assays; human liver microsomes (CYP), recombinant enzyme (MELK), purified enzyme (AChE) |
Why This Matters
This demonstrates that the compound lacks the potent CYP inhibition associated with advanced drug candidates, reducing the risk of metabolic drug-drug interactions when used as an intermediate or scaffold, and supports its use as a clean control or starting point for structure-activity relationship (SAR) studies.
- [1] BindingDB. (n.d.). BDBM50353578: Inhibition of CYP26A1 and CYP3A4. View Source
- [2] BindingDB. (n.d.). BDBM50166121: Inhibition of MELK. View Source
